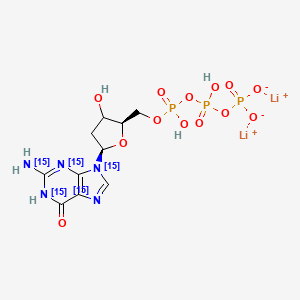
Neosalvianen
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Neosalvianen is a nitrogen-containing compound isolated from the roots of Salvia miltiorrhizaThis compound has shown significant cytotoxic activities against various cancer cell lines, including HeLa, HepG2, and OVCAR-3 . Its molecular formula is C21H21NO2, and it has a molecular weight of 319.40 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions: Neosalvianen can be synthesized through chemical synthesis or extracted from natural sources. The synthetic route involves the preparation of a mother liquor by dissolving 2 mg of the compound in 50 μL of dimethyl sulfoxide (DMSO), resulting in a concentration of 40 mg/mL .
Industrial Production Methods: Industrial production of this compound typically involves the extraction and purification from Salvia miltiorrhiza roots. The process includes separation, extraction, and structural modification to obtain the desired compound .
Chemical Reactions Analysis
Types of Reactions: Neosalvianen undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying its structure and enhancing its biological activities .
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Halogenation and nitration reactions are performed using reagents like chlorine and nitric acid.
Major Products Formed: The major products formed from these reactions include modified derivatives of this compound with enhanced cytotoxic and biological activities .
Scientific Research Applications
Neosalvianen has a wide range of scientific research applications, including:
Mechanism of Action
Neosalvianen exerts its effects by interfering with microRNAs and epigenetic enzymes, leading to cell cycle arrest, apoptosis, autophagy, epithelial-mesenchymal transition, angiogenesis, and epigenetic changes . Its molecular targets include various signaling pathways involved in cancer progression and metastasis .
Comparison with Similar Compounds
Neosalvianen is unique due to its nitrogen-containing structure and significant cytotoxic activities. Similar compounds include:
Salvianen: Another nitrogen-containing compound from Salvia miltiorrhiza with similar cytotoxic properties.
Salviadione: A diterpenoid with anticancer effects.
Sahandinone: A diterpenoid with antiplasmodial activities.
These compounds share similar biological activities but differ in their chemical structures and specific applications .
Properties
Molecular Formula |
C21H21NO2 |
|---|---|
Molecular Weight |
319.4 g/mol |
IUPAC Name |
5,9,17,17-tetramethyl-3,10-dioxa-8-azapentacyclo[10.8.0.02,6.07,11.013,18]icosa-1(12),2(6),4,7(11),8,13(18),19-heptaene |
InChI |
InChI=1S/C21H21NO2/c1-11-10-23-19-14-7-8-15-13(6-5-9-21(15,3)4)17(14)20-18(16(11)19)22-12(2)24-20/h7-8,10H,5-6,9H2,1-4H3 |
InChI Key |
XIEAHUZPQQITDN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=COC2=C1C3=C(C4=C2C=CC5=C4CCCC5(C)C)OC(=N3)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![tert-butyl N-[8-[[(2S)-1-[(2S,4R)-4-hydroxy-2-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methylcarbamoyl]pyrrolidin-1-yl]-3,3-dimethyl-1-oxobutan-2-yl]amino]-8-oxooctyl]carbamate](/img/structure/B12372104.png)


![2-(Difluoromethyl)-7-methoxy-3-[4-morpholin-4-yl-6-(1,4-oxazepan-4-yl)-1,3,5-triazin-2-yl]benzimidazol-5-amine](/img/structure/B12372123.png)




![(2S)-2-[[(1S)-1-carboxy-5-[[(2S)-2-[(6-hydrazinylpyridine-3-carbonyl)amino]-3-naphthalen-2-ylpropanoyl]amino]pentyl]carbamoylamino]pentanedioic acid;2,2,2-trifluoroacetic acid](/img/structure/B12372157.png)

![2-(4-Cyclopropyl-6-methoxypyrimidin-5-yl)-8-[[4-[1-propan-2-yl-4-(trifluoromethyl)imidazol-2-yl]phenyl]methyl]pyrido[2,3-d]pyrimidin-7-one](/img/structure/B12372168.png)

![4-[(2S,3R,4R,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxybenzoic acid](/img/structure/B12372174.png)

